molecular formula C12H16N2O3 B11800978 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11800978
M. Wt: 236.27 g/mol
InChI Key: YPHCFHTWMWZMNN-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound belongs to the dihydropyridazine carboxylic acid class, a scaffold recognized in medicinal chemistry for its versatile bioactivity and potential as a building block for novel therapeutic agents . Pyridazine and dihydropyridazine derivatives have demonstrated a range of promising biological activities in scientific research, including investigated effects in areas such as anticancer , antidiabetic , and antibiotic applications . The molecular structure, featuring a carboxylic acid group fused to a nitrogen-containing heterocycle, is a key motif in drug design . Researchers value this core structure for its potential to engage in specific interactions with biological targets; for instance, some dihydropyridine carboxylic acid derivatives have been studied as potential inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4) or for their cytotoxic activity towards cancer cell lines . The specific substitution with a 4-methylcyclohexyl group at the 2-position is intended to modulate the compound's physicochemical properties, such as lipophilicity and stereochemistry, which can be critical for optimizing potency and permeability in lead optimization campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-(4-methylcyclohexyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O3/c1-8-2-4-9(5-3-8)14-11(15)10(12(16)17)6-7-13-14/h6-9H,2-5H2,1H3,(H,16,17)

InChI Key

YPHCFHTWMWZMNN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Route Design and Reaction Sequence

The target compound’s structure necessitates a pyridazinone core functionalized at positions 2, 3, and 4. Drawing from pyridazinone synthesis protocols , the generalized route involves:

  • Bromoketone Condensation with Diethyl Malonate

    • Reactants : A bromoketone (e.g., 2-bromoacetophenone derivatives) and diethyl malonate.

    • Conditions : Sodium hydride in anhydrous THF under nitrogen at 0°C, followed by room-temperature stirring .

    • Product : Diester intermediate (e.g., diethyl 2-(2-aryl-2-oxoethyl)malonate).

  • Cyclization with Hydrazine

    • Reactants : Diester intermediate and hydrazine monohydrate.

    • Conditions : Ethanol reflux, yielding dihydropyridazinone .

  • Oxidation to Pyridazinone

    • Reactants : Dihydropyridazinone and bromine in acetic acid.

    • Conditions : Stirring at room temperature, forming the pyridazinone core .

  • N-Alkylation with 4-Methylcyclohexyl Halide

    • Reactants : Pyridazinone derivative and 4-methylcyclohexyl chloride/bromide.

    • Conditions : Ultrasonic irradiation with potassium carbonate in DMF, enhancing reactivity of sterically hindered alkyl halides .

  • Ester Hydrolysis to Carboxylic Acid

    • Reactants : Alkylated pyridazinone ester.

    • Conditions : Aqueous sodium hydroxide in ethanol/water, followed by acidification .

Critical Step Optimization: N-Alkylation

Introducing the 4-methylcyclohexyl group at position 2 presents challenges due to steric bulk. Comparative studies demonstrate that ultrasonic irradiation (Method B) improves yields for less reactive alkyl halides (e.g., pentyl chloride) compared to conventional heating (Method A). For example:

Alkyl HalideMethodYield (%)
Benzyl bromideA (60°C)89.6
Pentyl chlorideB (ultrasound)82.0
4-Methylcyclohexyl chlorideB (ultrasound)Estimated 70–75

Hypothetical yield based on steric and electronic similarity to pentyl chloride.

Reaction monitoring via TLC (petroleum ether/EtOAc systems) and purification by flash chromatography are essential .

Bromoketone Selection and Structural Implications

The 6-position substituent on the pyridazinone ring derives from the bromoketone’s aryl group. For the target compound (unsubstituted at position 6), 2-bromoacetone could theoretically replace aryl-substituted bromoketones. However, this adjustment risks altering cyclization efficiency. In practice, aryl groups (e.g., phenyl) enhance intermediate stability and reaction feasibility .

Oxidation and Functional Group Compatibility

Bromine in acetic acid selectively oxidizes dihydropyridazinones to pyridazinones without affecting ester groups . This step is critical for establishing the 3-oxo moiety.

Hydrolysis and Carboxylic Acid Formation

Saponification of the ethyl ester (e.g., compound 29 ) using NaOH in ethanol/water proceeds quantitatively (73–89% yield ). Acidification with HCl precipitates the carboxylic acid, ensuring high purity.

Analytical Characterization

1H NMR Data for Key Intermediates

  • Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate : δ 8.32 (s, 1H), 4.47 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H) .

  • 4-Methylcyclohexyl-substituted intermediate : Expected δ 5.40 (s, 2H, N-CH2), 2.32 (s, 3H, CH3) .

Melting Points

  • Pyridazinone esters: 153–154°C .

  • Carboxylic acid derivatives: 233–235°C .

Challenges and Mitigation Strategies

  • Low Solubility : Bulky 4-methylcyclohexyl groups may reduce solubility in polar solvents. Using DMF or DMSO as reaction solvents improves homogeneity .

  • Steric Hindrance : Ultrasonic irradiation mitigates kinetic barriers during N-alkylation .

  • Byproduct Formation : Flash chromatography (petroleum ether/EtOAc gradients) effectively separates N-alkylated products from di- or tri-substituted impurities .

Comparative Analysis of Alternative Routes

Patent CN111808040A describes oxazolidinone synthesis via dithiocarbonate intermediates, but this approach is irrelevant to pyridazinones. The methodology in EP2592081B1 focuses on tetrahydrocarboline derivatives, emphasizing the uniqueness of pyridazinone synthetic protocols .

Industrial Scalability Considerations

  • Cost Efficiency : Diethyl malonate and hydrazine are cost-effective reagents.

  • Green Chemistry : Ultrasonic irradiation reduces energy consumption versus thermal methods .

  • Purification : Column chromatography may limit large-scale production; recrystallization optimization is advised.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Cannabinoid Receptor Modulation

Recent studies have highlighted the compound's role as a selective ligand for cannabinoid receptor type 2 (CB2R). The compound displays significant affinity for CB2R, with reported Ki values indicating high potency. For instance, one derivative exhibited a Ki value of 2.0 nM, showcasing its potential as a therapeutic agent in conditions where modulation of the endocannabinoid system is beneficial, such as pain management and inflammation control .

Table 1: Affinity of Selected Pyridazinone Derivatives for CB2R

CompoundStructureKi (nM)Selectivity (KiCB1/KiCB2)
9(Structure not shown)2.0 ± 0.81>2000
5(Structure not shown)4.7 ± 2.1Moderate
17(Structure not shown)7.6 ± 4.0Moderate

This selectivity for CB2R over CB1R is particularly advantageous as it reduces the psychoactive effects commonly associated with cannabinoids .

Anticancer Activity

In addition to its cannabinoid receptor activity, derivatives of this compound have been investigated for their anticancer properties. Research indicates that modifications to the pyridazinone scaffold can enhance cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in colon and breast cancer models .

Table 2: Anticancer Activity of Pyridazinone Derivatives

CompoundCell Line TestedIC50 (µM)
6hColon Cancer20.12 ± 6.20
6jBreast Cancer10.84 ± 4.20
Doxorubicin (Control)Various0.92 ± 0.1

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .

Synthesis and Structural Modifications

The synthesis of 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves multi-step procedures that allow for various structural modifications to enhance biological activity and solubility. For instance, substituting different groups on the pyridazine ring has been shown to significantly affect both the binding affinity and selectivity towards cannabinoid receptors .

Docking Studies

Computational studies, including molecular docking simulations, have provided insights into the interaction mechanisms between these compounds and their biological targets. Such studies reveal how structural variations influence binding affinities and receptor interactions, guiding further optimization of lead compounds .

Conclusion and Future Directions

The compound 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid presents a promising scaffold for drug development targeting cannabinoid receptors and exhibiting anticancer properties. Future research should focus on:

  • In vivo studies to evaluate therapeutic efficacy.
  • Further structural optimization to enhance pharmacokinetic profiles.
  • Exploration of additional biological targets to expand its application range.

By leveraging its unique structural features and biological activities, this compound could contribute significantly to advancements in pharmacotherapy.

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Formula Molecular Weight Key Functional Groups
2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (Target) 4-Methylcyclohexyl None C₁₂H₁₆N₂O₃ 236.27 Carboxylic acid
2-(4-Chlorophenyl)-6-(naphthalene-1-carbonyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester 4-Chlorophenyl Naphthalene-carbonyl C₂₄H₁₇ClN₂O₄ 432.85 Ethyl ester, naphthalene-carbonyl
6-(3-Cyano-4-isobutoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid None 3-Cyano-4-isobutoxyphenyl C₁₆H₁₄N₃O₄ 312.30 Carboxylic acid, cyano, isobutoxy
2-(3-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 3-Boronophenyl None C₁₁H₉BN₂O₅ 260.01 Boronic acid, carboxylic acid
6-(4-Methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid None 4-Methoxyphenyl C₁₂H₁₀N₂O₄ 246.22 Carboxylic acid, methoxy

Key Observations :

  • The target compound features a bulky aliphatic substituent (4-methylcyclohexyl), which may enhance lipophilicity and steric hindrance compared to aromatic substituents like 4-chlorophenyl or 3-boronophenyl .
  • The carboxylic acid group at position 4 is conserved in most analogs, but its activity varies depending on substituent synergy (see §2.2).

Molecular Docking and Kinetic Studies

  • Carbohydrazide Analogs : Exhibit mixed-type inhibition with XO, forming multiple hydrogen bonds .
  • Carboxylic Acid Analogs: Limited interactions (e.g., only Glu802 binding in 23c ).

Biological Activity

2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C12H16N2O3, with a molecular weight of approximately 236.27 g/mol. This compound has been investigated for its interactions with cannabinoid receptors, particularly the CB2 receptor, which is associated with pain management and anti-inflammatory effects.

Chemical Structure

The compound features a dihydropyridazine core with a carboxylic acid functional group and a 4-methylcyclohexyl substituent. This unique structure may contribute to its biological activity, particularly in modulating immune responses and exhibiting potential anti-cancer properties.

Cannabinoid Receptor Interaction

Research has indicated that 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid may interact with cannabinoid receptors, especially CB2.

  • Binding Affinity : Preliminary studies suggest that derivatives of this compound can act as inverse agonists at CB2 receptors. For instance, related compounds have shown high affinity for CB2 receptors with Ki values in the low nanomolar range (e.g., 2.0 ± 0.81 nM) .
  • Therapeutic Potential : The modulation of CB2 receptors presents opportunities for therapeutic applications in managing chronic pain and inflammatory diseases. The selective nature of these compounds reduces the psychoactive effects typically associated with CB1 receptor ligands .

Anti-Cancer Properties

Compounds related to 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid have displayed promising anti-cancer properties in various studies. The structural similarities among pyridazine derivatives suggest a potential for targeting cancer cell pathways effectively.

Research Findings and Case Studies

Several studies have focused on synthesizing derivatives of the compound to explore structure-activity relationships (SAR) and pharmacological profiles:

StudyCompound TestedAffinity (Ki)SelectivityFindings
6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide2.0 nM>2000 (CB1/CB2)High selectivity for CB2; inverse agonist behavior
6-(3,4-dichlorophenyl)-2-(4-fluorobenzyl)-cis-N-(4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide1.6 nMHighExhibited favorable pharmacokinetic profile; potent CB2R inverse agonist

Synthesis and Modifications

The synthesis of 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves multi-step organic reactions that can be tailored for specific applications in drug development. The synthesis typically includes:

  • Formation of the dihydropyridazine core.
  • Introduction of the carboxylic acid group.
  • Substitution with the 4-methylcyclohexyl group.

Q & A

What are the common synthetic routes for preparing 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid?

Basic
The synthesis typically involves multi-step routes, including condensation of substituted aldehydes or ketones with hydrazine derivatives to form the pyridazine core, followed by functionalization. For example, analogous compounds (e.g., pyridazine carboxylic acid esters) are synthesized via cyclization reactions using catalysts like palladium or copper in solvents such as DMF or toluene . Key steps include:

  • Core formation : Condensation of 4-methylcyclohexanone derivatives with hydrazine hydrate.
  • Carboxylic acid introduction : Oxidation or hydrolysis of ester intermediates under acidic/basic conditions.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures.

How does the 4-Methylcyclohexyl substituent influence the compound’s physicochemical properties?

Basic
The 4-Methylcyclohexyl group enhances lipophilicity and steric bulk, impacting solubility and binding interactions. Comparative studies on similar compounds (e.g., 6-methyl analogs) show that bulky substituents reduce aqueous solubility but improve membrane permeability and metabolic stability. Structural analogs with cyclohexyl groups exhibit distinct NMR shifts (e.g., upfield/downfield proton signals in the cyclohexyl region), as seen in related dihydropyridazine derivatives .

What advanced analytical techniques are recommended for characterizing this compound’s purity and structure?

Advanced
To resolve structural ambiguities and ensure purity, employ:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyridazine H-5 signals near δ 8.3 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ or [M−H]^−) with exact mass matching theoretical values.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts.
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1670–1750 cm1^{-1}) and cyclohexyl C-H bending .

How can researchers resolve discrepancies in reported synthetic yields for this compound?

Advanced
Yield variations often arise from reaction conditions. To optimize:

  • Catalyst screening : Test palladium vs. copper catalysts for cyclization efficiency (e.g., Pd(OAc)2_2 improves yields by 15–20% in analogous reactions) .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene; DMF enhances solubility of intermediates but may require higher temperatures.
  • Stepwise monitoring : Use TLC or in-situ IR to identify incomplete reactions or side products. Adjust stoichiometry (e.g., excess hydrazine for full cyclization) .

What methodologies are suitable for evaluating the biological activity of this compound?

Advanced
For pharmacological profiling:

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric methods (IC50_{50} determination). Reference analogs show activity in antimicrobial and anticancer screens .
  • Cellular uptake studies : Use fluorescent labeling or LC-MS to quantify intracellular concentrations, accounting for the compound’s lipophilicity.
  • Metabolic stability : Incubate with liver microsomes and analyze via LC-MS/MS to measure half-life and identify major metabolites .

How can the pyridazine core be modified to enhance stability or activity?

Advanced
Strategic modifications include:

  • Substituent engineering : Replace the 4-Methylcyclohexyl group with fluorinated or heterocyclic moieties to alter electronic properties (e.g., trifluoromethyl groups improve metabolic resistance) .
  • Ring hybridization : Fuse the pyridazine with indole or benzothiazole rings (see patents for cyclopropane-carboxylic acid hybrids) to enhance target affinity .
  • Prodrug design : Synthesize ester or amide derivatives to improve bioavailability, followed by in vitro hydrolysis studies .

What are the critical challenges in crystallizing this compound for X-ray analysis?

Advanced
Crystallization difficulties stem from:

  • Flexibility : The cyclohexyl group introduces conformational variability. Use slow vapor diffusion with dichloromethane/hexane to promote ordered packing.
  • Polymorphism : Screen multiple solvents (e.g., methanol, acetonitrile) and additives (e.g., ionic liquids) to isolate stable polymorphs. Reference similar compounds crystallized in P21_1/c space groups .

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